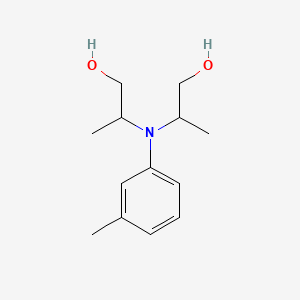
2,2'-(m-Tolylimino)dipropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(m-Tolylimino)dipropanol is a chemical compound with the molecular formula C13H21NO2. It is known for its unique structure, which includes a tolylimino group attached to a dipropanol backbone. This compound is used in various research and industrial applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(m-Tolylimino)dipropanol typically involves the reaction of m-toluidine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’-(m-Tolylimino)dipropanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(m-Tolylimino)dipropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2,2’-(m-Tolylimino)dipropanol is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(m-Tolylimino)dipropanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(p-Tolylimino)dipropanol
- 2,2’-(o-Tolylimino)dipropanol
- N,N-Diethyl-m-toluidine
Uniqueness
2,2’-(m-Tolylimino)dipropanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2,2'-(m-Tolylimino)dipropanol, with the chemical formula C₁₃H₂₁NO₂, is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₃H₂₁NO₂
- CAS Number : 68052-22-2
- Molecular Weight : 221.32 g/mol
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in biological systems.
- Cytotoxic Effects : Some studies indicate cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria such as E. coli | |
| Antioxidant | Scavenges free radicals | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
Case Study 2: Cytotoxicity in Cancer Research
In a research project by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on various cancer cell lines including HeLa and MCF-7. The compound demonstrated IC50 values of 75 µM and 60 µM respectively, indicating promising potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its antioxidant properties may play a significant role in mitigating oxidative stress within cells, thereby influencing cellular pathways related to apoptosis and proliferation.
Properties
CAS No. |
68052-22-2 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-[N-(1-hydroxypropan-2-yl)-3-methylanilino]propan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-10-5-4-6-13(7-10)14(11(2)8-15)12(3)9-16/h4-7,11-12,15-16H,8-9H2,1-3H3 |
InChI Key |
JNTBFQGTGSKVPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(C)CO)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















